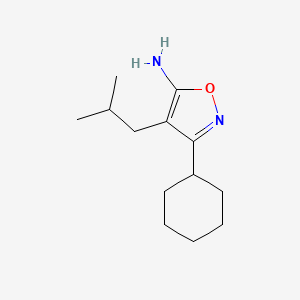
3-(2,6-Difluorophenyl)pyrrolidine
Übersicht
Beschreibung
“3-(2,6-Difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11F2N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(2,6-Difluorophenyl)pyrrolidine”, involves various strategies. One approach is the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Difluorophenyl)pyrrolidine” is characterized by a pyrrolidine ring attached to a 2,6-difluorophenyl group . The InChI code for this compound is 1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2 .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-(2,6-Difluorophenyl)pyrrolidine”, are involved in various chemical reactions. These reactions are influenced by factors such as the spatial orientation of substituents and the different stereoisomers .
Physical And Chemical Properties Analysis
“3-(2,6-Difluorophenyl)pyrrolidine” has a molecular weight of 183.2 g/mol . It is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds and their chemical properties provides insight into the potential utility of "3-(2,6-Difluorophenyl)pyrrolidine". For instance, the synthesis of 2,6-dihydroxy-4-pyrrolidinyl-acetophenone and its complex with pyrrolidine demonstrates the chemical reactivity and potential for forming novel derivatives through simplified synthetic approaches (Harsányi & Szántay Jr., 2002).
Advanced Materials and Polymers
Research into polymers and materials science often involves pyrrolidine derivatives for enhancing material properties. For example, studies on the synthesis of fluorinated polyimides from novel aromatic diamine monomers showcase the role of pyrrolidine structures in developing materials with exceptional thermal stability, optical transparency, and mechanical properties (Yan et al., 2011).
Catalysis and Organic Synthesis
Pyrrolidine derivatives are also pivotal in catalysis and organic synthesis. The enantioselective nitrile anion cyclization to substituted pyrrolidines highlights the utility of these compounds in synthesizing chiral building blocks with high yield and purity, indicating their value in pharmaceutical synthesis and organic chemistry (Chung et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDIZGHAHRQSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



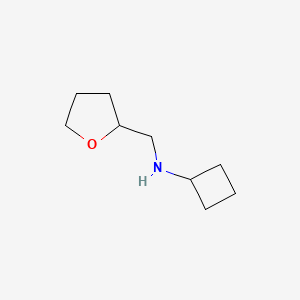
![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)
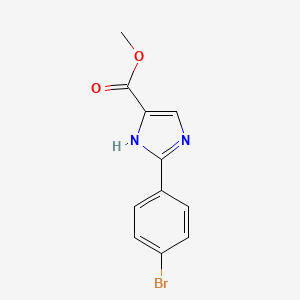
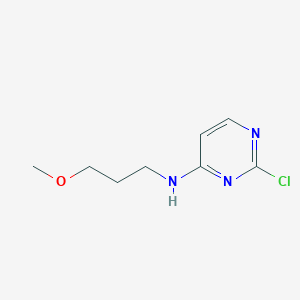
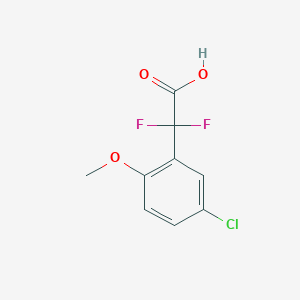
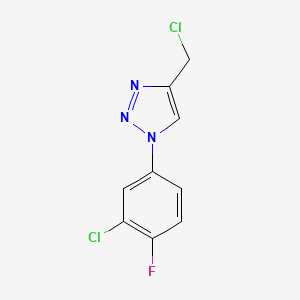
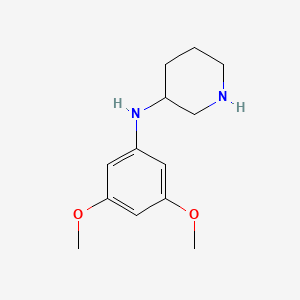
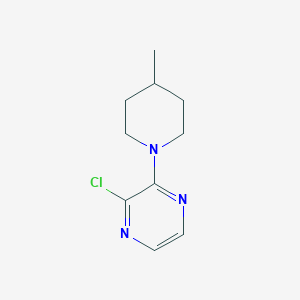
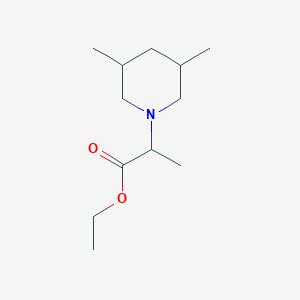

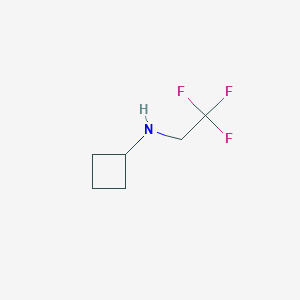
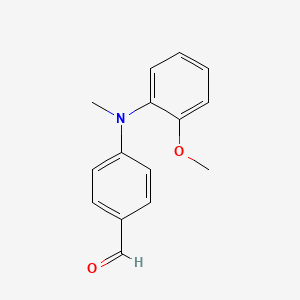
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
